1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
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Overview
Description
1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is a synthetic compound that belongs to the class of pyrrolidin-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone typically involves a multi-step process. One common method includes the reaction of 2-pyrrolidinone with 1-(2-chloroethyl)-4-(2-ethoxyethyl)piperazine under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity. This inhibition can lead to various physiological effects, such as the reduction of elevated glucose and triglyceride levels .
Comparison with Similar Compounds
1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone can be compared with other pyrrolidin-2-one derivatives, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound also acts as a non-selective α-adrenoceptor antagonist and has similar metabolic benefits.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have been studied for their therapeutic potential. The uniqueness of this compound lies in its specific ethoxyethyl substitution, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C14H25N3O3 |
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Molecular Weight |
283.37g/mol |
IUPAC Name |
1-[2-[4-(2-ethoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H25N3O3/c1-2-20-11-10-15-6-8-16(9-7-15)14(19)12-17-5-3-4-13(17)18/h2-12H2,1H3 |
InChI Key |
ZCHKKSXBFHZTRD-UHFFFAOYSA-N |
SMILES |
CCOCCN1CCN(CC1)C(=O)CN2CCCC2=O |
Canonical SMILES |
CCOCCN1CCN(CC1)C(=O)CN2CCCC2=O |
Origin of Product |
United States |
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